molecular formula C37H72NaO8P B12321404 Sodium;2,3-di(heptadecanoyloxy)propyl hydrogen phosphate

Sodium;2,3-di(heptadecanoyloxy)propyl hydrogen phosphate

Cat. No.: B12321404
M. Wt: 698.9 g/mol
InChI Key: IAELRFKIVVBNTO-UHFFFAOYSA-M
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Description

Sodium;2,3-di(heptadecanoyloxy)propyl hydrogen phosphate: is a complex organic compound that belongs to the class of phosphatidic acids It is characterized by the presence of two heptadecanoyloxy groups attached to a glycerol backbone, with a phosphate group esterified to the third carbon of the glycerol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2,3-di(heptadecanoyloxy)propyl hydrogen phosphate typically involves the esterification of glycerol with heptadecanoic acid, followed by phosphorylation. The general steps are as follows:

    Esterification: Glycerol is reacted with heptadecanoic acid in the presence of a catalyst such as sulfuric acid to form 2,3-di(heptadecanoyloxy)propyl alcohol.

    Phosphorylation: The resulting diester is then phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to introduce the phosphate group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Sodium;2,3-di(heptadecanoyloxy)propyl hydrogen phosphate can undergo hydrolysis in the presence of water or aqueous solutions, leading to the breakdown of ester bonds and the release of heptadecanoic acid and glycerol phosphate.

    Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of oxidized derivatives.

    Substitution: It can participate in substitution reactions where the phosphate group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Water, acidic or basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

    Hydrolysis: Heptadecanoic acid and glycerol phosphate.

    Oxidation: Oxidized derivatives of the original compound.

    Substitution: Compounds with different functional groups replacing the phosphate group.

Scientific Research Applications

Chemistry:

  • Used as a model compound in studies of lipid behavior and membrane dynamics.
  • Investigated for its role in the synthesis of complex lipids and phospholipids.

Biology:

  • Studied for its potential role in cellular signaling pathways.
  • Used in research on lipid metabolism and its effects on cellular functions.

Medicine:

  • Explored for its potential therapeutic applications in drug delivery systems.
  • Investigated for its role in modulating biological membranes and its potential effects on various diseases.

Industry:

  • Utilized in the formulation of specialized industrial lubricants and surfactants.
  • Studied for its potential applications in the development of biodegradable materials.

Mechanism of Action

The mechanism of action of Sodium;2,3-di(heptadecanoyloxy)propyl hydrogen phosphate involves its interaction with biological membranes and cellular components. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also participate in signaling pathways by acting as a precursor to other bioactive lipids. The molecular targets and pathways involved include:

    Membrane Proteins: Interaction with membrane-bound proteins, potentially modulating their activity.

    Signaling Pathways: Involvement in pathways related to lipid signaling and metabolism.

Comparison with Similar Compounds

  • 1,2-Diheptadecanoyl-sn-glycero-3-phosphatidic acid sodium
  • 1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine

Comparison:

  • 1,2-Diheptadecanoyl-sn-glycero-3-phosphatidic acid sodium: Similar in structure but differs in the specific functional groups attached to the glycerol backbone. It has similar applications in lipid research and membrane studies.
  • 1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine: Contains a choline group instead of a phosphate group, making it a phosphatidylcholine. It is used in studies of lipid metabolism and as an internal standard in lipidomics.

Uniqueness: Sodium;2,3-di(heptadecanoyloxy)propyl hydrogen phosphate is unique due to its specific combination of heptadecanoyloxy groups and a phosphate group, which imparts distinct chemical and biological properties. Its ability to integrate into membranes and participate in lipid signaling pathways sets it apart from other similar compounds.

Properties

Molecular Formula

C37H72NaO8P

Molecular Weight

698.9 g/mol

IUPAC Name

sodium;2,3-di(heptadecanoyloxy)propyl hydrogen phosphate

InChI

InChI=1S/C37H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(38)43-33-35(34-44-46(40,41)42)45-37(39)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35H,3-34H2,1-2H3,(H2,40,41,42);/q;+1/p-1

InChI Key

IAELRFKIVVBNTO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCC.[Na+]

Origin of Product

United States

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